molecular formula C9H12O3 B14618781 Cyclopropanecarboxylic acid, 2-ethenyl-, oxiranylmethyl ester CAS No. 59718-49-9

Cyclopropanecarboxylic acid, 2-ethenyl-, oxiranylmethyl ester

Katalognummer: B14618781
CAS-Nummer: 59718-49-9
Molekulargewicht: 168.19 g/mol
InChI-Schlüssel: NOUBONGQJPPQIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopropanecarboxylic acid, 2-ethenyl-, oxiranylmethyl ester is an organic compound with a unique structure that combines a cyclopropane ring, a carboxylic acid group, an ethenyl group, and an oxiranylmethyl ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 2-ethenyl-, oxiranylmethyl ester typically involves the reaction of cyclopropanecarboxylic acid with oxiranylmethyl alcohol in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopropanecarboxylic acid, 2-ethenyl-, oxiranylmethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Cyclopropanecarboxylic acid, 2-ethenyl-, oxiranylmethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Cyclopropanecarboxylic acid, 2-ethenyl-, oxiranylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The ethenyl group and oxiranylmethyl ester moiety play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl cyclopropanecarboxylate: Similar in structure but lacks the ethenyl and oxiranylmethyl groups.

    Cyclopropane-1-carboxylic acid, 2-methoxy-2-phenyl, ethyl ester: Contains a phenyl group instead of an ethenyl group.

    Cyclopentanecarboxylic acid, ethyl ester: Features a cyclopentane ring instead of a cyclopropane ring.

Uniqueness

Cyclopropanecarboxylic acid, 2-ethenyl-, oxiranylmethyl ester is unique due to its combination of a cyclopropane ring, an ethenyl group, and an oxiranylmethyl ester. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

59718-49-9

Molekularformel

C9H12O3

Molekulargewicht

168.19 g/mol

IUPAC-Name

oxiran-2-ylmethyl 2-ethenylcyclopropane-1-carboxylate

InChI

InChI=1S/C9H12O3/c1-2-6-3-8(6)9(10)12-5-7-4-11-7/h2,6-8H,1,3-5H2

InChI-Schlüssel

NOUBONGQJPPQIM-UHFFFAOYSA-N

Kanonische SMILES

C=CC1CC1C(=O)OCC2CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.